

# Intellectual Property and Technical Profile of Nirsevimab (MELODY Trial)

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Guide for Researchers and Drug Development Professionals

# **Executive Summary**

Nirsevimab, marketed as Beyfortus and formerly known as MEDI8897, is a human recombinant monoclonal antibody developed by AstraZeneca and Sanofi for the prevention of Respiratory Syncytial Virus (RSV) lower respiratory tract disease in infants. The pivotal Phase III clinical trial for this antibody was named **MELODY**. This document provides a comprehensive technical overview of nirsevimab, including its intellectual property landscape, mechanism of action, key experimental data from clinical trials, and the methodologies employed in these studies.

## **Intellectual Property and Patents**

The intellectual property surrounding nirsevimab is robust, with patents covering the antibody itself, its formulation, and its method of use. These patents provide market exclusivity, which is crucial for recouping the significant investment in research and development.

### **Key Patent Information:**

Primary patents covering nirsevimab have been filed and granted in numerous jurisdictions, with expected expiration dates ranging from 2028 to 2035.[1] Secondary patents, which cover formulations and specific treatment regimens, have been filed with expiration dates extending to 2038 and 2040.[1] One of the key patents for nirsevimab is U.S. Patent No. 10,689,437, which has a stated expiration date of January 14, 2035.[2] An application has been submitted



to extend the term of this patent based on the time spent in regulatory review by the U.S. Food and Drug Administration (FDA).[2]

Patent Aspect	Description	Key Expiration Dates
Composition of Matter	Covers the specific amino acid sequences of the nirsevimab monoclonal antibody.	Expected to expire between 2028 and 2035.[1]
Formulation	Protects the specific pharmaceutical composition of the nirsevimab drug product.	Secondary patents extend to 2038.[1]
Covers the use of nirsevimab for the prevention of RSV lower respiratory tract infection.		Secondary patents extend to 2040.[1]

### **Mechanism of Action**

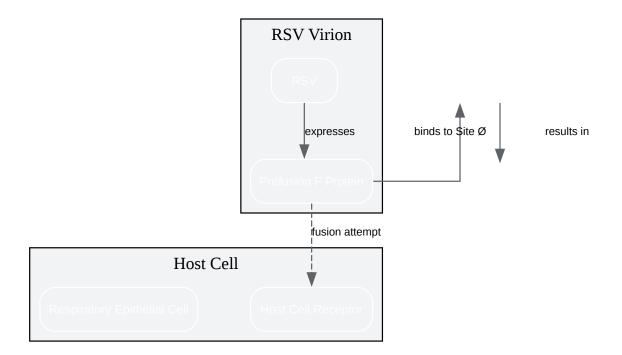
Nirsevimab provides passive immunity against RSV.[3] It is a fusion inhibitor that targets the prefusion conformation of the RSV fusion (F) protein.[3][4] This protein is essential for the virus's entry into host cells.

#### Detailed Mechanism:

- Binding to Prefusion F Protein: Nirsevimab specifically binds to a highly conserved epitope,
   known as site Ø, on the prefusion F protein of both RSV A and B strains.[5][6]
- Inhibition of Conformational Change: This binding locks the F protein in its prefusion state, preventing the conformational changes necessary for the fusion of the viral and host cell membranes.[6]
- Blocking Viral Entry: By inhibiting membrane fusion, nirsevimab effectively blocks the virus from entering the host's respiratory epithelial cells, thus neutralizing the virus.[3]
- Extended Half-Life: Nirsevimab has a modified Fc region with a triple amino acid substitution (YTE), which extends its half-life, allowing for a single dose to provide protection for the



entire RSV season.[4][5]



Click to download full resolution via product page

Mechanism of Action of Nirsevimab

# **Key Experimental Data**

The efficacy and safety of nirsevimab have been demonstrated in several key clinical trials, most notably the Phase III **MELODY** trial.

### **Efficacy Data**

The primary endpoint in the **MELODY** trial was the incidence of medically attended RSV-associated lower respiratory tract infection (LRTI) through 150 days post-injection.[7]



Endpoint	Nirsevimab Group	Placebo Group	Efficacy (95% CI)	P-value	Reference
Medically Attended RSV- Associated LRTI	1.2% (12/994)	5.0% (25/496)	74.5% (49.6 to 87.1)	<0.001	[7]
Hospitalizatio n for RSV- Associated LRTI	0.6% (6/994)	1.6% (8/496)	62.1% (-8.6 to 86.8)	0.07	[7]

A pooled analysis of the **MELODY** and Phase 2b trials showed a statistically significant reduction in hospitalizations.[8]

Endpoint	Nirsevimab Group	Placebo Group	Efficacy (95% CI)	P-value	Reference
RSV-					
Associated	0.6%	2.7%	77.3% (50.3	<0.001	[9]
Hospitalizatio	(9/1564)	(21/786)	to 89.7)	<b>\0.001</b>	
n (Pooled)					

### **Pharmacokinetic Data**

A population pharmacokinetic (PK) model was developed based on data from 2,683 participants across five clinical trials.[10][11]



Parameter	Value	Covariates	Reference
Clearance (CL)	3.4 mL/day (for a 5 kg infant)	Body weight and postmenstrual age were primary covariates.[10][11]	[10][11]
Dosing	50 mg for infants <5 kg; 100 mg for infants ≥5 kg	Weight-banded dosing was found to be appropriate.[10]	[10]
Mean Serum Concentration (Day 151)	25.6 μg/mL (50/100 mg dose)	-	[12]
Mean Serum Concentration (Day 151)	33.2 μg/mL (200 mg dose)	-	[12]

**Safety and Immunogenicity Data** 

Parameter	Nirsevimab Group	Placebo Group	Reference
Serious Adverse Events	6.8% (67/987)	7.3% (36/491)	[7]
Anti-Drug Antibodies (ADA)	6.1% (58/951)	1.1% (5/473)	[7]

# Experimental Protocols MELODY Phase III Trial Design

The **MELODY** trial (NCT03979313) was a randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of nirsevimab in healthy late preterm and term infants.[7][13] [14]





Click to download full resolution via product page

#### **MELODY** Phase III Clinical Trial Workflow

- Participants: Healthy late preterm and term infants (≥35 weeks gestational age) entering their first RSV season.[7][14]
- Intervention: A single intramuscular injection of nirsevimab (50 mg for infants <5 kg, 100 mg for infants ≥5 kg) or placebo.[15]</li>
- Primary Efficacy Endpoint: Medically attended RSV-associated lower respiratory tract infection through 150 days after injection.
- RSV Confirmation: RSV infection was confirmed by reverse transcriptase-polymerase chain reaction (RT-PCR) testing.[16]
- Pathogen Detection: In a post hoc analysis, nasopharyngeal swabs from infants with LRTI were tested for 22 respiratory pathogens using the BioFire® Respiratory 2.1 Panel.[17]

## **Pharmacokinetic Analysis**

- Methodology: A population PK model was developed using data from multiple clinical trials.
   The model was a two-compartment model with first-order clearance and first-order absorption following intramuscular administration. [10][11]
- Data Collection: A total of 8,987 PK observations from 2,683 participants were used to build the final model.[10][11]
- Covariate Analysis: The model evaluated the influence of various covariates, including body
  weight, age, race, and the presence of congenital heart disease or chronic lung disease, on
  the pharmacokinetics of nirsevimab.[10][11]



### **Anti-Drug Antibody (ADA) Assay**

- Purpose: To evaluate the immunogenicity of nirsevimab.
- Methodology: While specific assay details are proprietary, ADA levels were analyzed at baseline and at various time points post-dose (e.g., day 361) to assess the development of antibodies against nirsevimab.[7] The impact of ADA on pharmacokinetics and safety was also evaluated.[12][18]

### Conclusion

Nirsevimab, the subject of the **MELODY** trial, represents a significant advancement in the prevention of RSV in infants, supported by a strong intellectual property portfolio. Its mechanism of action, which involves blocking viral entry by targeting the prefusion F protein, has proven to be highly effective in clinical trials. The extensive data on efficacy, safety, and pharmacokinetics provide a solid foundation for its use in the target population. The detailed experimental designs of the clinical trials underscore the robustness of the evidence supporting its approval and use.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medicinespatentpool.org [medicinespatentpool.org]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. What is the mechanism of Nirsevimab? [synapse.patsnap.com]
- 4. Nirsevimab Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. leinco.com [leinco.com]
- 7. Nirsevimab for Prevention of RSV in Healthy Late-Preterm and Term Infants PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Nirsevimab significantly protected infants against RSV disease in Phase 3 trial BioSpace [biospace.com]
- 9. Nirsevimab significantly protected infants against RSV disease in Phase III MELODY trial [astrazeneca.com]
- 10. Population Pharmacokinetics of Nirsevimab in Preterm and Term Infants PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. publications.aap.org [publications.aap.org]
- 13. academic.oup.com [academic.oup.com]
- 14. A Study to Evaluate the Safety and Efficacy of MEDI8897 for the Prevention of Medically Attended Lower Respiratory Tract infection due to Respiratory Syncytial Virus in Healthy Late Preterm and Term Infants (MELODY) [astrazenecaclinicaltrials.com]
- 15. m.youtube.com [m.youtube.com]
- 16. journalforclinicalstudies.com [journalforclinicalstudies.com]
- 17. Lower Respiratory Tract Infections Following Respiratory Syncytial Virus Monoclonal Antibody Nirsevimab Immunization Versus Placebo: Analysis From a Phase 3 Randomized Clinical Trial (MELODY) PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Intellectual Property and Technical Profile of Nirsevimab (MELODY Trial)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1256881#intellectual-property-and-patents-related-to-melody]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com